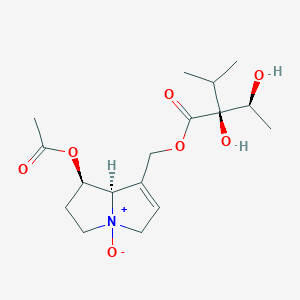

7-O-Acetyllycopsamine N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-O-Acetyllycopsamine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. These alkaloids are known for their complex structures and diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Acetyllycopsamine N-oxide typically involves the acetylation of lycopsamine followed by oxidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The oxidation step is often achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be extracted from plants known to contain this compound, such as those in the Boraginaceae family. Advanced chromatographic techniques are employed to isolate and purify the compound .

Analyse Chemischer Reaktionen

Reduction to Parent Alkaloid

7-O-Acetyllycopsamine N-oxide undergoes reduction to form 7-O-acetyllycopsamine under biological and chemical conditions:

-

Biological Reduction : Intestinal microbiota and hepatic enzymes reduce the N-oxide group to regenerate the parent alkaloid. This process is critical for its bioactivation and toxicity .

-

Chemical Reduction : Hydrogen gas (H₂) with a palladium catalyst converts the N-oxide to 7-O-acetyllycopsamine .

Oxidation Reactions

The N-oxide group can participate in further oxidation:

-

Formation of Reactive Metabolites : Cytochrome P450 enzymes (CYP3A/2B) oxidize the pyrrolizidine core, generating reactive pyrrolic intermediates implicated in hepatotoxicity .

Hydrolysis and Acetyl Group Modifications

The acetyl moiety is susceptible to hydrolysis:

-

Deacetylation : Acidic or enzymatic conditions remove the acetyl group, yielding lycopsamine N-oxide. This reaction alters toxicity and bioavailability .

Fragmentation in Analytical Methods

Mass spectrometry reveals characteristic fragmentation patterns:

| Precursor Ion ([M+H]⁺) | Major Product Ions (m/z) | Fragmentation Pathway | Source |

|---|---|---|---|

| 358.1 | 214.01, 180.1, 137.07 | Loss of acetyl and N-oxide groups | |

| 358.2 | 254.1, 220.1, 180.1 | Cleavage of ester bonds |

Metabolic Pathways

Key metabolic transformations include:

-

Phase I Metabolism :

-

Phase II Metabolism : Glucuronidation or glutathione conjugation for detoxification .

Stability Under Environmental Conditions

-

Thermal Degradation : Decomposes at high temperatures during LC-MS analysis, producing diagnostic ions (e.g., m/z 137.07) .

-

pH Sensitivity : Stability decreases in acidic environments due to acetyl group hydrolysis .

Synthetic and Biosynthetic Routes

While synthetic methods are not extensively documented, biosynthetic pathways involve:

Analytical Characterization

LC-MS/MS parameters for identification:

| Parameter | Value | Source |

|---|---|---|

| Retention Time | 19.1–20.25 min | |

| Precursor Ion ([M+H]⁺) | 358.1–358.2 | |

| Limit of Detection (LOD) | 0.5–1 ng/g |

Comparative Reactivity

7-O-Acetyllycopsamine N-oxide exhibits distinct reactivity compared to non-acetylated analogs:

Wissenschaftliche Forschungsanwendungen

7-O-Acetyllycopsamine N-oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of pyrrolizidine alkaloids.

Biology: Studied for its potential toxicological effects and its role in plant defense mechanisms.

Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.

Industry: Utilized in the development of analytical methods for detecting pyrrolizidine alkaloids in food and herbal products .

Wirkmechanismus

The mechanism of action of 7-O-Acetyllycopsamine N-oxide involves its interaction with cellular components, leading to various biological effects. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, its toxic effects are attributed to its ability to form DNA adducts, leading to genotoxicity and hepatotoxicity .

Vergleich Mit ähnlichen Verbindungen

- Lycopsamine N-oxide

- Echimidine N-oxide

- 7-O-Angeloyllycopsamine N-oxide

- Heliosupine N-oxide

Comparison: 7-O-Acetyllycopsamine N-oxide is unique due to its specific acetyl group at the 7-O position, which distinguishes it from other pyrrolizidine alkaloids. This structural difference can influence its biological activity and toxicity. For example, echimidine N-oxide and heliosupine N-oxide have different substituents, leading to variations in their pharmacological and toxicological profiles .

Eigenschaften

Molekularformel |

C17H27NO7 |

|---|---|

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-,18?/m0/s1 |

InChI-Schlüssel |

LQRKAEIDKZNCJO-RASWQUIPSA-N |

Isomerische SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |

Kanonische SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.